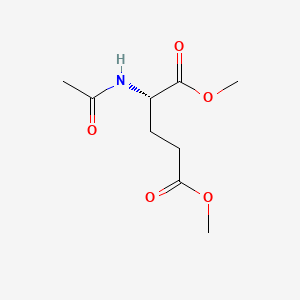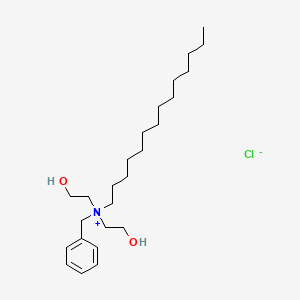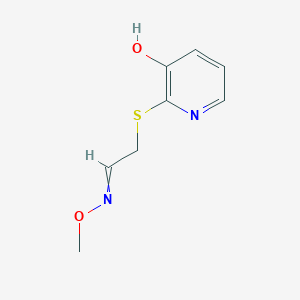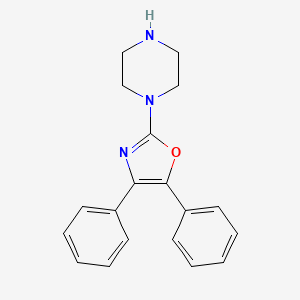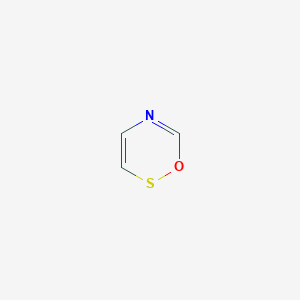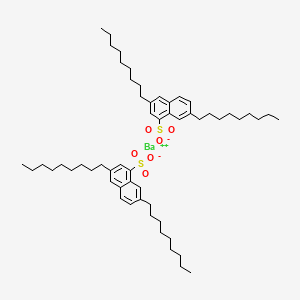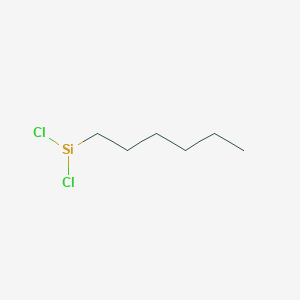
Hexyldichlorosilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexyldichlorosilane is an organosilicon compound with the chemical formula C6H15Cl2Si. It is a colorless to yellow liquid with a pungent odor. This compound is often used in organic synthesis due to its ability to react with other compounds to generate organosilicon compounds .
Méthodes De Préparation
Hexyldichlorosilane can be synthesized through various methods. One common synthetic route involves the reaction of hexylsilane with tetrachlorosilane in the presence of a catalyst such as tributylamine. The reaction is typically carried out at elevated temperatures (around 130°C) for an extended period (18 hours) using Schlenk techniques . Industrial production methods often involve similar processes but on a larger scale, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
Hexyldichlorosilane undergoes several types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, replacing the chlorine atoms with other groups.
Hydrolysis: In the presence of water, it hydrolyzes to form hexylsilanol and hydrochloric acid.
Reduction: It can be reduced to hexylsilane using reducing agents like lithium aluminum hydride.
Common reagents used in these reactions include water, alcohols, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Hexyldichlorosilane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds.
Biology: It is employed in the modification of surfaces for biological assays.
Medicine: It is used in the development of drug delivery systems and biomedical devices.
Industry: It is utilized in the production of silicone polymers and coatings.
Mécanisme D'action
The mechanism of action of hexyldichlorosilane involves its ability to react with other compounds to form stable organosilicon compounds. This reactivity is primarily due to the presence of silicon-chlorine bonds, which can be easily substituted or hydrolyzed. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparaison Avec Des Composés Similaires
Hexyldichlorosilane can be compared with other similar compounds such as:
Di-n-hexyldichlorosilane: Similar in structure but with two hexyl groups instead of one.
Trichlorosilane: Contains three chlorine atoms and is used in the production of ultrapure silicon.
Methyltrichlorosilane: Contains a methyl group and is used in the production of silicone polymers.
This compound is unique due to its specific reactivity and applications in various fields, making it a valuable compound in both research and industry.
Propriétés
Formule moléculaire |
C6H13Cl2Si |
|---|---|
Poids moléculaire |
184.16 g/mol |
InChI |
InChI=1S/C6H13Cl2Si/c1-2-3-4-5-6-9(7)8/h2-6H2,1H3 |
Clé InChI |
UAYLINGVOVUXRA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC[Si](Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



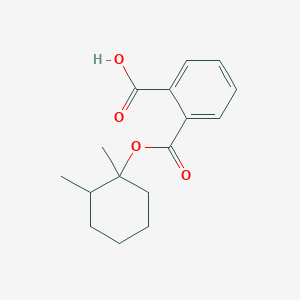
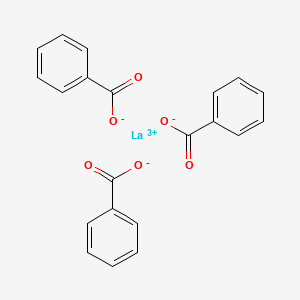
![1-[5-(2-Hydroxyethyl)pyrazin-2-yl]ethane-1,2-diol](/img/structure/B13816841.png)
![6H-6,10-Methanopyridazino[1,2-a][1,2]diazepine](/img/structure/B13816842.png)
![2-[5-(1,3-Dihydro-1,3,3-trimethyl-2h-indol-2-ylidene)-2-phenyl-1,3-pentadien-1-yl]-1,3,3-trimethyl-3h-indolium perchlorate](/img/structure/B13816861.png)
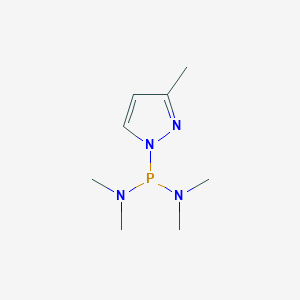
![(1S,5R)-1-Azabicyclo[3.2.1]octan-6-one](/img/structure/B13816881.png)
